trans-1-Boc-4-fluoro-3-hydroxypiperidine
Overview
Description
trans-1-Boc-4-fluoro-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H18FNO3 and a molecular weight of 219.26 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a fluoro and a hydroxyl group on the piperidine ring, as well as a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluoro group at the desired position on the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group at the adjacent position.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to form a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Utilized in the study of enzyme mechanisms and inhibition.
- Serves as a building block for the synthesis of biologically active compounds .
Medicine:
- Investigated for potential therapeutic applications in drug discovery.
- Used in the synthesis of pharmaceutical compounds with potential medicinal properties .
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of trans-1-Boc-4-fluoro-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The fluoro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The Boc protecting group ensures selective reactions at the desired positions on the piperidine ring .
Comparison with Similar Compounds
trans-1-Boc-3-fluoro-4-hydroxypiperidine: Similar structure but with different positions of the fluoro and hydroxyl groups.
(S)-1-Boc-3-hydroxypiperidine: Lacks the fluoro group, making it less reactive in certain reactions.
Uniqueness:
- The presence of both fluoro and hydroxyl groups on the piperidine ring imparts unique reactivity and binding properties.
- The Boc protecting group allows for selective reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
trans-1-Boc-4-fluoro-3-hydroxypiperidine is a piperidine derivative notable for its potential applications in medicinal chemistry and drug development. Its structural characteristics, including the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom, contribute to its biological activity and utility as a building block for synthesizing fluorinated compounds. This article explores the biological activity of this compound, highlighting relevant studies, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C10H18FNO3
- Molecular Weight : 219.26 g/mol
- CAS Number : 955028-82-7
- IUPAC Name : rel-tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
The compound's unique features, such as the fluorine atom's electronic properties and steric effects, make it a valuable candidate in drug discovery and development .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Initial reactions include the formation of the piperidine framework through cyclization reactions.
- Introduction of Functional Groups : The Boc protecting group is added to facilitate further modifications without affecting the hydroxyl or fluorine functionalities.
- Fluorination : Selective fluorination can be achieved using various reagents that introduce the fluorine atom at the desired position on the piperidine ring.
These synthetic routes allow for high yields and purity, making this compound accessible for further modifications .
Medicinal Chemistry Applications
This compound serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown promise in several therapeutic areas, particularly in cancer therapy and enzyme inhibition.
- Inhibition of Cathepsin K : Research indicates that derivatives synthesized from this compound exhibit inhibitory activity against cathepsin K, an enzyme involved in bone resorption and implicated in osteoporosis and arthritis. This highlights its potential in developing treatments for bone-related diseases.
- Anticancer Activity : Several studies have explored the anticancer properties of piperidine derivatives. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics in some cases . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against cancer cells.
Structure–Activity Relationships
The biological activity of this compound is influenced by its structural features. The presence of the hydroxyl group and fluorine atom can significantly affect binding affinities to biological targets. For example:
- The fluorine atom enhances lipophilicity, potentially improving membrane permeability.
- The hydroxyl group may participate in hydrogen bonding with target proteins, influencing binding interactions .
Study on Anticancer Agents
A notable study synthesized several derivatives from this compound to evaluate their anticancer activity. These derivatives were tested against FaDu hypopharyngeal tumor cells, revealing improved cytotoxicity compared to standard treatments like bleomycin . The findings suggest that structural modifications can lead to enhanced therapeutic profiles.
Enzyme Inhibition Research
Another study focused on developing inhibitors targeting histone deacetylases (HDACs) using this compound as a starting material. The resulting compounds exhibited significant HDAC inhibitory activity with low IC50 values, indicating their potential as effective anticancer agents through epigenetic modulation .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670502 | |
Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-82-7 | |
Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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